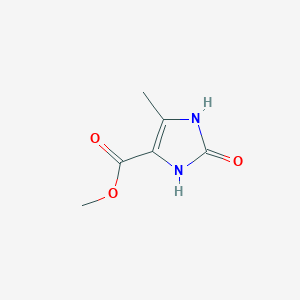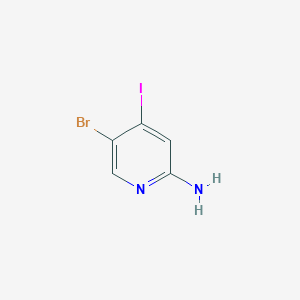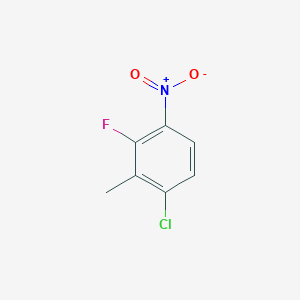
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant due to their diverse applications in the synthesis of various industrial chemicals and pharmaceuticals. The presence of both chloro and fluoro substituents on the benzene ring, along with a nitro group, makes this compound particularly interesting for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through a series of aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards further electrophilic substitution, making it less reactive towards additional nitration or halogenation.
Nucleophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids as catalysts.
Nucleophilic Substitution: Often involves nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Reduction: The reduction of the nitro group yields 1-chloro-3-fluoro-2-methyl-4-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-chloro-3-fluoro-2-methyl-4-aminobenzene or 1-chloro-3-fluoro-2-methyl-4-hydroxybenzene can be formed.
Scientific Research Applications
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The chloro and fluoro substituents further modulate the electronic properties of the compound, affecting its overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Chloro-3-fluoro-4-nitrobenzene
- 1-Chloro-2-methyl-4-nitrobenzene
Uniqueness
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The combination of chloro, fluoro, and nitro groups on the benzene ring provides a distinct electronic environment, making it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOGZJLGSHSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2899533.png)
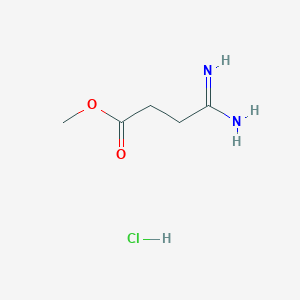
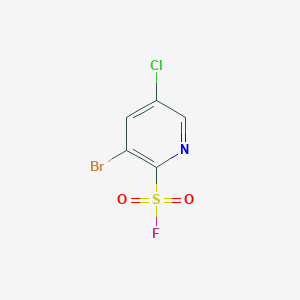
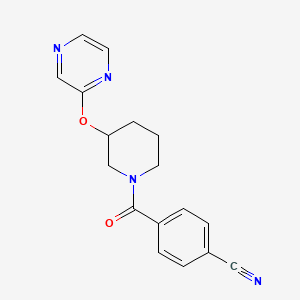
![N'-(3-chloro-4-methoxyphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2899539.png)
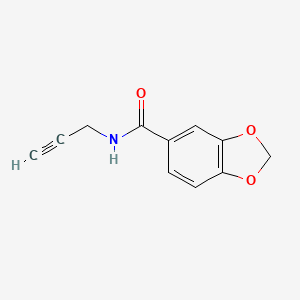
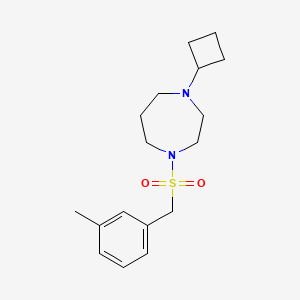
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)
![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899546.png)
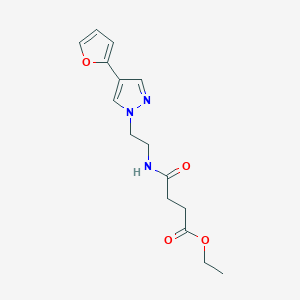
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
